2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile
Description
2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the class of anilinopyrimidines. These compounds are known for their diverse biological activities, including fungicidal, pesticidal, and potential anticancer properties .
Properties
Molecular Formula |
C23H16ClN5 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
6-amino-4-(4-chlorophenyl)-1-phenyl-2-phenyliminopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H16ClN5/c24-17-13-11-16(12-14-17)21-20(15-25)22(26)29(19-9-5-2-6-10-19)23(28-21)27-18-7-3-1-4-8-18/h1-14H,26H2 |
InChI Key |
LIKKETHBPNLLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N=C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions . Another method includes the transition metal-free cross-coupling reactions or the aromatic nucleophilic substitution of halogen pyrimidines with anilines . Microwave-assisted synthesis has also been reported to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common reagents used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile include other anilinopyrimidines and related heterocyclic compounds. These compounds share similar biological activities but may differ in their specific chemical properties and efficacy . Some examples include:
- 2-Anilino-4-(benzimidazol-2-yl)pyrimidines
- N-(4-Chlorophenyl)-4,6-dimethyl-2-pyrimidinamine
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
